![molecular formula C23H22FN7O2 B2904999 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920377-04-4](/img/structure/B2904999.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyrimidine ring system is a fused ring structure that incorporates a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl rings are six-membered carbon rings with alternating single and double bonds .Scientific Research Applications
5-HT2 Antagonist Activity
- A study conducted by Watanabe et al. (1992) found that certain derivatives, including a compound similar to the requested molecule, demonstrated potent 5-HT2 antagonist activity, which was greater than that of ritanserin. These compounds did not show alpha 1 antagonist activity in vivo. This suggests potential applications in neurological and psychiatric disorders where 5-HT2 receptors are implicated (Watanabe et al., 1992).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found that some of these compounds exhibited good or moderate antimicrobial activities against various microorganisms. This indicates potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of β-Lactam Antibiotics
- Cainelli et al. (1998) discussed a practical synthesis method for a key intermediate used in the production of β-lactam antibiotics. This indicates the relevance of such compounds in antibiotic synthesis (Cainelli et al., 1998).
Antibacterial Activity
- Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and evaluated them for antibacterial activity. Compounds with various moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj et al., 2018).
Study of 5-HT1A Receptors with PET
- Plenevaux et al. (2000) conducted research on a compound known as [18F]p-MPPF, a 5-HT1A antagonist, for the study of the serotonergic neurotransmission with positron emission tomography (PET). This has implications for neurological research and diagnostics (Plenevaux et al., 2000).
Potential Antihypertensive Agents
- Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties and found that some compounds showed promising antihypertensive activity (Bayomi et al., 1999).
Future Directions
Future research could focus on elucidating the specific biological activities of this compound, as well as its mechanism of action. Additionally, research could be conducted to optimize the synthesis of this compound and to explore its potential applications in medicine . The development of quantitative structure–activity relationship (QSAR) models could also be useful in predicting the properties and activities of this compound .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components necessary for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is likely facilitated by its pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of USP28, a ubiquitin-specific protease . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its normal function .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of certain cancer cell lines . It has been suggested that this effect is due to the compound’s ability to inhibit the activity of USP28, which in turn leads to a decrease in the levels of certain proteins that are involved in cell cycle progression . Furthermore, the compound has been found to induce apoptosis in certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with USP28 . By binding to this enzyme, the compound is able to inhibit its activity, leading to a decrease in the levels of certain proteins that are involved in cell cycle progression . This results in the inhibition of cell proliferation and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Given its reported effects on cell proliferation and apoptosis, it is likely that the effects of this compound would vary over time, depending on factors such as the concentration of the compound and the duration of exposure .
Metabolic Pathways
Given its reported interaction with USP28, it is likely that this compound could influence pathways that are regulated by this enzyme .
Subcellular Localization
Given its reported interaction with USP28, it is likely that this compound would be localized to the same subcellular compartments as this enzyme .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWAACFJIFSTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)


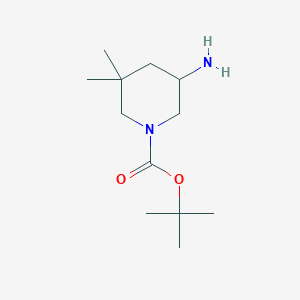

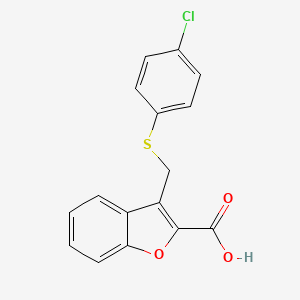
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)
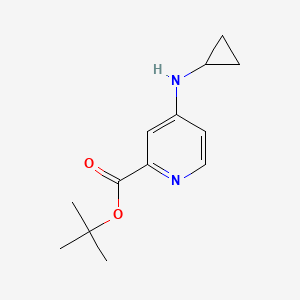

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
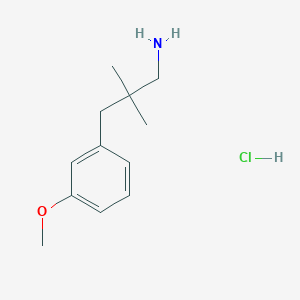
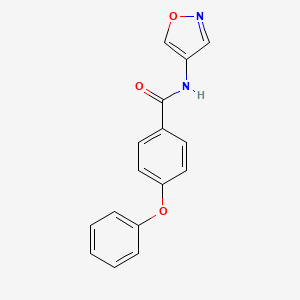
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)
